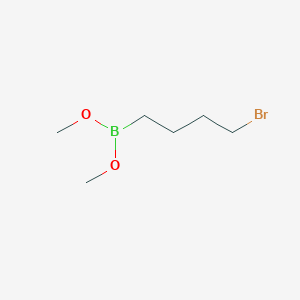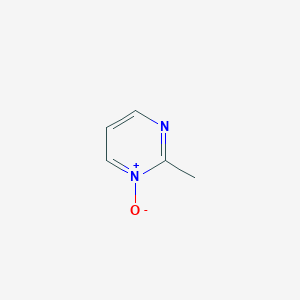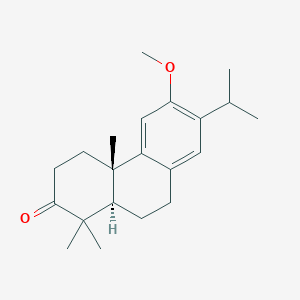
(+)-Hinokione methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Hinokione methyl ether, also known as (+)-HM, is a natural product found in the heartwood of Hinoki cypress trees. It has been used for centuries in traditional Japanese medicine for its anti-inflammatory, analgesic, and antitumor properties. In recent years, (+)-HM has gained attention in the scientific community for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation.
Wirkmechanismus
The mechanism of action of (+)-HM is not fully understood. However, studies have suggested that (+)-HM exerts its therapeutic effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, and the inhibition of amyloid-beta formation. (+)-HM may also modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemische Und Physiologische Effekte
Studies have shown that (+)-HM exhibits various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. (+)-HM has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, (+)-HM has been shown to reduce the levels of inflammatory markers, such as IL-1β and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (+)-HM in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, (+)-HM has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, one limitation of using (+)-HM in lab experiments is its low availability, as it can only be extracted from the heartwood of Hinoki cypress trees. Chemical synthesis and biotransformation methods are also limited by their low yields and high costs.
Zukünftige Richtungen
There are several future directions for the research on (+)-HM. One direction is the development of more efficient synthesis methods to increase the availability of (+)-HM. Another direction is the investigation of the potential therapeutic applications of (+)-HM in various diseases, including cancer, Alzheimer's disease, and inflammation. Additionally, the mechanism of action of (+)-HM needs to be further elucidated to better understand its therapeutic effects. Finally, the safety and efficacy of (+)-HM in clinical trials need to be investigated to determine its potential as a therapeutic agent.
Synthesemethoden
(+)-HM can be synthesized through various methods, including extraction from the heartwood of Hinoki cypress trees, chemical synthesis, and biotransformation. The most common method involves the extraction of (+)-HM from the heartwood of Hinoki cypress trees using organic solvents, such as chloroform or methanol. Chemical synthesis involves the use of synthetic routes to produce (+)-HM, while biotransformation involves the use of microorganisms to convert precursor compounds into (+)-HM.
Wissenschaftliche Forschungsanwendungen
(+)-HM has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that (+)-HM exhibits anti-inflammatory, analgesic, antitumor, and neuroprotective properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and reduce the expression of COX-2, an enzyme involved in inflammation. (+)-HM has also been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, (+)-HM has been shown to inhibit the formation of amyloid-beta, a protein involved in the development of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18325-89-8 |
|---|---|
Produktname |
(+)-Hinokione methyl ether |
Molekularformel |
C21H30O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(4aS,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C21H30O2/c1-13(2)15-11-14-7-8-18-20(3,4)19(22)9-10-21(18,5)16(14)12-17(15)23-6/h11-13,18H,7-10H2,1-6H3/t18-,21+/m0/s1 |
InChI-Schlüssel |
AEJKGOPTGKZBGN-GHTZIAJQSA-N |
Isomerische SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC |
Kanonische SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



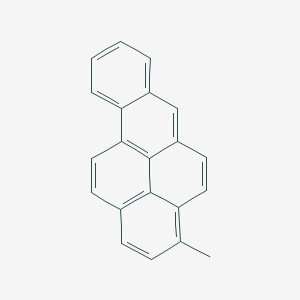

![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
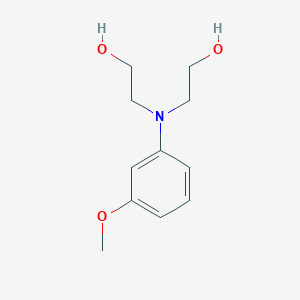
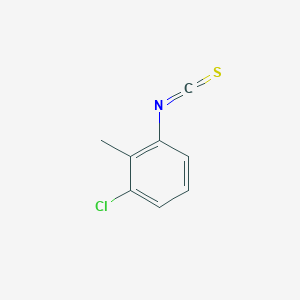
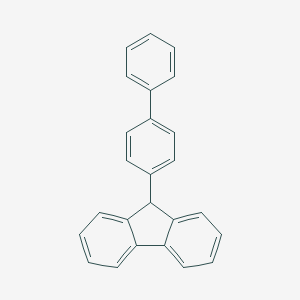
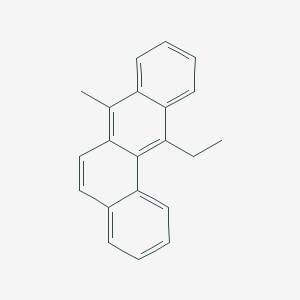
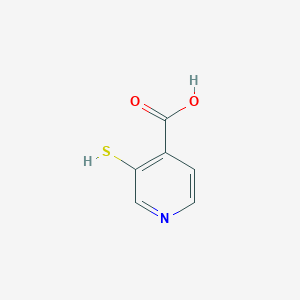
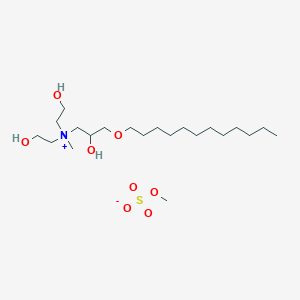
![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
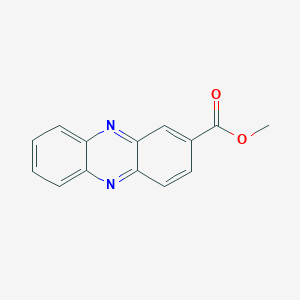
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
